

# Discovery and history of 2-Methoxyacetophenone

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## Compound of Interest

Compound Name: 2-Methoxyacetophenone

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An In-depth Technical Guide to the Discovery, Synthesis, and Applications of **2-Methoxyacetophenone**

This guide provides a comprehensive technical overview of **2-Methoxyacetophenone** (CAS 579-74-8), a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed physicochemical properties, established synthesis protocols, and its significant role in modern chemical and pharmaceutical research.

## Introduction to 2-Methoxyacetophenone

**2-Methoxyacetophenone**, also known by synonyms such as 2-acetylanisole or o-methoxyacetophenone, is an aromatic ketone that serves as a fundamental building block in organic synthesis.<sup>[1][2]</sup> Its structure, featuring a methoxy group positioned ortho to an acetyl group on a benzene ring, provides a unique electronic and steric environment that is instrumental in a variety of chemical transformations.<sup>[3]</sup> This compound is a colorless to pale yellow liquid with a characteristic powdery, anisic, and almond-like aroma.<sup>[4]</sup> It is widely recognized as a versatile precursor for the synthesis of more complex molecules, including various heterocyclic compounds and pharmacologically active agents.<sup>[1][3]</sup>

## Historical Development and Synthesis Evolution

The history of **2-Methoxyacetophenone** is intrinsically linked to the development of fundamental reactions in organic chemistry. Its preparation showcases two classic and

contrasting synthetic strategies: electrophilic aromatic substitution and nucleophilic substitution.

## The Friedel-Crafts Acylation Route

One of the earliest and most fundamental methods for synthesizing acetophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.<sup>[5]</sup> In the context of **2-Methoxyacetophenone**, the starting material is anisole (methoxybenzene).

**Causality and Mechanistic Insight:** The reaction of anisole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, leads to the formation of methoxyacetophenone.<sup>[6][7]</sup> The methoxy group (-OCH<sub>3</sub>) is an activating, ortho-, para-directing group. Consequently, the electrophilic acylium ion attacks both the ortho and para positions of the anisole ring, resulting in a mixture of **2-methoxyacetophenone** and 4-methoxyacetophenone.<sup>[7][8]</sup> Due to steric hindrance from the adjacent methoxy group, the para-isomer is typically the major product, making purification a critical step to isolate the desired ortho-isomer.<sup>[6]</sup>

## The Williamson Ether Synthesis Route

A more regioselective and often preferred method for the specific synthesis of **2-Methoxyacetophenone** is the methylation of 2'-Hydroxyacetophenone. This approach is a variation of the classic Williamson ether synthesis.

**Causality and Mechanistic Insight:** This pathway involves the deprotonation of the phenolic hydroxyl group of 2'-Hydroxyacetophenone using a base, such as sodium hydroxide or lithium hydroxide, to form a phenoxide ion.<sup>[9]</sup> This highly nucleophilic phenoxide then attacks a methylating agent, like dimethyl sulfate, in an S<sub>N</sub>2 reaction to form the methoxy ether.<sup>[9]</sup> This method's primary advantage is its specificity; it exclusively yields the ortho-isomer, thereby avoiding the complex separation challenges associated with the Friedel-Crafts acylation.<sup>[9]</sup>

## Physicochemical and Spectroscopic Profile

Accurate characterization of **2-Methoxyacetophenone** is essential for its use in research and development. Its identity and purity are confirmed through physical constant measurements and spectroscopic analysis.<sup>[1]</sup>

## Physical Properties

The key physicochemical properties of **2-Methoxyacetophenone** are summarized below.

Property	Value	Reference(s)
IUPAC Name	1-(2-methoxyphenyl)ethanone	[2]
CAS Number	579-74-8	[2][10]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[2]
Molecular Weight	150.17 g/mol	[2][10]
Appearance	Colorless to pale yellow liquid	[1][4]
Boiling Point	131 °C @ 18 mmHg	[4][10]
Density	1.09 g/mL @ 25 °C	[4][10]
Refractive Index (n <sup>20</sup> /D)	1.5393	[4][10]

## Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and quality control of **2-Methoxyacetophenone**.

Spectroscopy	Key Peaks / Signals	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	$\delta$ 7.71-7.69 (dd, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H, -OCH <sub>3</sub> ), 2.58 (s, 3H, -COCH <sub>3</sub> )	[9]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100.6 MHz)	$\delta$ 199.8 (C=O), 158.9, 133.7, 130.3, 128.2, 120.5, 111.6 (Aromatic C), 55.5 (-OCH <sub>3</sub> ), 31.8 (-COCH <sub>3</sub> )	[9]
Infrared (IR, KBr)	1674 cm <sup>-1</sup> (C=O stretch), 1598, 1486 cm <sup>-1</sup> (Aromatic C=C stretch), 1247 cm <sup>-1</sup> (Aryl-O stretch)	[9]
Mass Spectrometry (EI)	m/z 135 (M-CH <sub>3</sub> ) <sup>+</sup> (base peak), 150 (M) <sup>+</sup> , 92, 77	[2]

## Experimental Protocols for Synthesis

The following sections provide detailed, self-validating protocols for the two primary synthesis methods.

### Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis of a mixture of methoxyacetophenone isomers, from which the ortho-isomer must be separated.

**Objective:** To synthesize methoxyacetophenone via electrophilic aromatic substitution on anisole.

**Materials:**

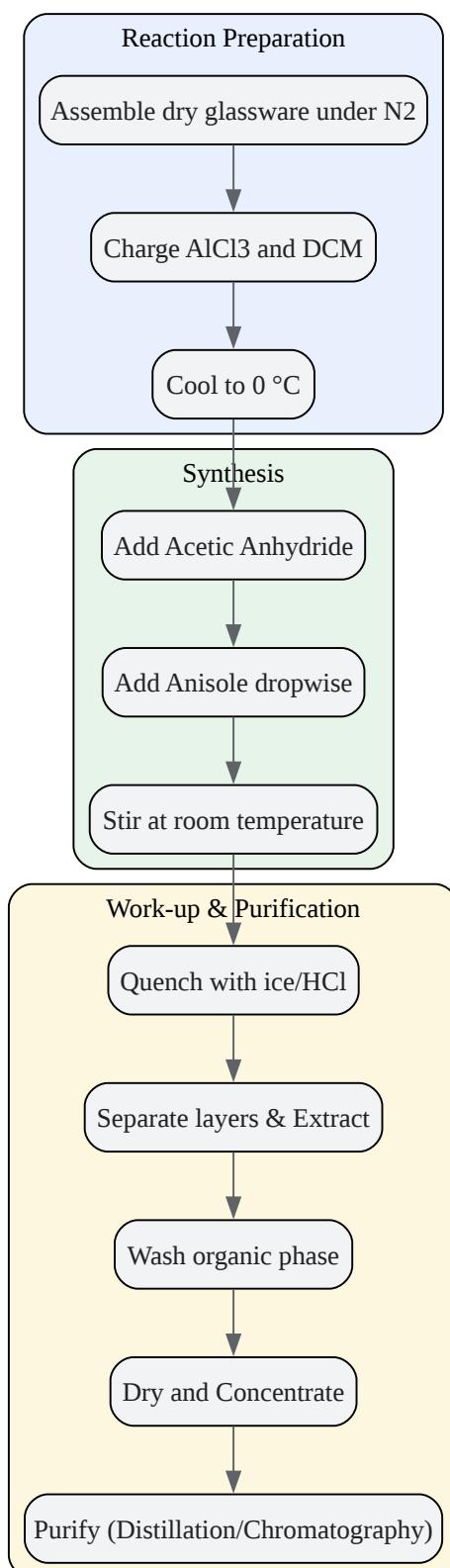
- Anisole
- Acetic anhydride

- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), dilute
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- **Setup:** Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen).
- **Reagent Charging:** Add anhydrous  $\text{AlCl}_3$  to the flask, followed by dry DCM. Cool the resulting suspension in an ice bath to 0 °C.
- **Acylium Ion Formation:** Slowly add acetic anhydride to the cooled suspension via the dropping funnel with continuous stirring.
- **Electrophilic Substitution:** Add anisole dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of anisole.
- **Quenching:** Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
- **Washing:** Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is a mixture of ortho- and para-isomers. Separate the isomers using fractional distillation under reduced pressure or column chromatography to obtain pure **2-Methoxyacetophenone**.[\[11\]](#)

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Caption: Workflow for Friedel-Crafts Acylation of Anisole.

## Protocol 2: Methylation of 2'-Hydroxyacetophenone

This protocol provides a regioselective route to pure **2-Methoxyacetophenone**.<sup>[9]</sup>

Objective: To synthesize **2-Methoxyacetophenone** via Williamson ether synthesis.

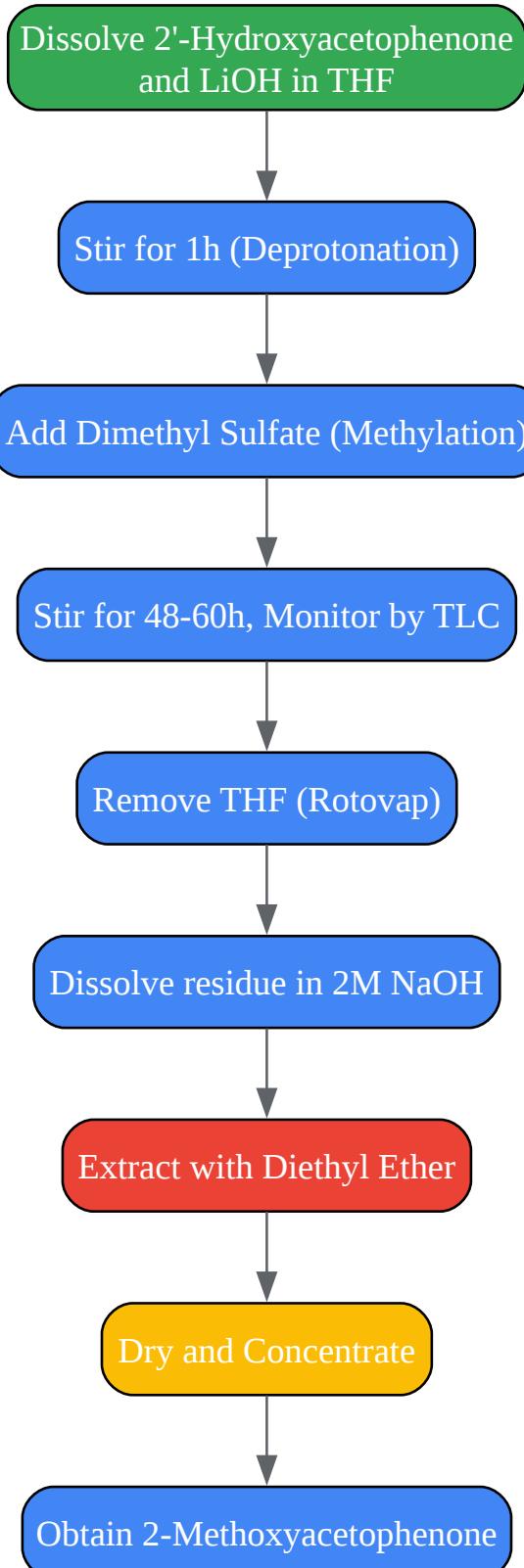
Materials:

- 2'-Hydroxyacetophenone
- Lithium hydroxide monohydrate ( $\text{LiOH}\cdot\text{H}_2\text{O}$ ) or Sodium Hydroxide (NaOH)
- Dimethyl sulfate (Caution: Toxic and carcinogenic)
- Tetrahydrofuran (THF)
- 2 M NaOH solution
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-Hydroxyacetophenone and  $\text{LiOH}\cdot\text{H}_2\text{O}$  in THF.
- Deprotonation: Stir the solution at room temperature for 1 hour to ensure complete formation of the lithium phenoxide salt.
- Methylation: Carefully add dimethyl sulfate to the solution. Stir the reaction at room temperature for an extended period (e.g., 48-60 hours), monitoring the reaction's progress by TLC.<sup>[9]</sup>
- Concentration: Once the starting material is consumed, remove the THF under reduced pressure.
- Work-up: Dissolve the residue in a 2 M NaOH solution to remove any unreacted starting material.

- Extraction: Extract the aqueous solution multiple times with diethyl ether.
- Drying and Concentration: Combine the organic extracts, dry over anhydrous  $MgSO_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The resulting **2-Methoxyacetophenone** is often of high purity, but can be further purified by vacuum distillation if necessary.

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Caption: Regioselective Synthesis via Williamson Etherification.

## Applications in Research and Drug Development

**2-Methoxyacetophenone** is not an end-product but a crucial intermediate. Its value lies in the reactive handles it provides for constructing more elaborate molecular architectures.[3]

- Medicinal Chemistry: It is a key precursor in the synthesis of various biologically active molecules.[12] It is frequently used to prepare chalcones, a class of compounds known for their anti-proliferative and potential anticancer properties.[3][4][13] The acetophenone moiety allows for Claisen-Schmidt condensation with various aldehydes to build the characteristic chalcone scaffold.
- Organic Synthesis: The compound serves as a versatile building block for creating heterocyclic systems such as flavanones and pyrimidines.[1] Its unique substitution pattern allows chemists to introduce specific functionalities and direct subsequent reactions with high degrees of control.
- Flavor and Fragrance: Due to its distinct anisic and almond-like scent, **2-Methoxyacetophenone** finds applications in the flavor and fragrance industry.[4]

## Conclusion

**2-Methoxyacetophenone** is a compound of significant historical and practical importance in organic chemistry. Its synthesis, achievable through classic methods like Friedel-Crafts acylation or the more selective Williamson ether synthesis, provides foundational lessons in reaction mechanisms and strategic chemical planning. With well-defined physicochemical and spectroscopic properties, it serves as a reliable and versatile intermediate for professionals in drug discovery, medicinal chemistry, and materials science, enabling the development of novel and complex molecular entities.

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